molecular formula C14H9ClF4N2O B2364289 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide CAS No. 672950-14-0

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B2364289
CAS RN: 672950-14-0
M. Wt: 332.68
InChI Key: IURBBDFWBKEBII-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of trifluoromethylpyridines is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

Trifluoromethylpyridine derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The synthesis of trifluoromethylpyridines encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

Trifluoromethylpyridine derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

  • Thrombin Inhibition : A related compound, 2-(2-Chloro-6-fluorophenyl)acetamides, demonstrated potent inhibition of thrombin, an enzyme involved in blood clotting. This suggests potential applications in anticoagulant drug development (Lee et al., 2007).

  • Electrophilic Fluorination : Perfluoro-[N-(4-pyridyl)acetamide], a compound with a similar structure, showed effectiveness as an electrophilic fluorinating agent. This indicates its use in introducing fluorine atoms into other molecules, a valuable technique in organic synthesis (Banks et al., 1996).

  • Potential Pesticides : N-derivatives of similar compounds have been characterized as potential pesticides. Their properties were analyzed using X-ray powder diffraction, demonstrating applications in agricultural chemistry (Olszewska et al., 2011).

  • Antitumor Activities : Imidazole acyl urea derivatives, synthesized from a related compound, showed significant antitumor activities against human gastric carcinoma cells. This suggests a potential application in cancer research (Zhu, 2015).

  • Antimicrobial Agents : Acetamides similar to the compound have been evaluated as antimicrobial agents. Some showed high potency against bacterial and fungal strains, indicating potential applications in developing new antibiotics (Parikh & Joshi, 2014).

  • PI3K/mTOR Dual Inhibitors : Certain acetamide derivatives have been investigated as inhibitors of PI3Kα and mTOR, two important enzymes in cell signaling. This research is relevant for developing new drugs for diseases related to these pathways (Stec et al., 2011).

Future Directions

The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF4N2O/c15-11-5-8(14(17,18)19)7-20-12(11)6-13(22)21-10-3-1-9(16)2-4-10/h1-5,7H,6H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURBBDFWBKEBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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